tert-ブチルメトキシフェニルシリルブロミド

説明

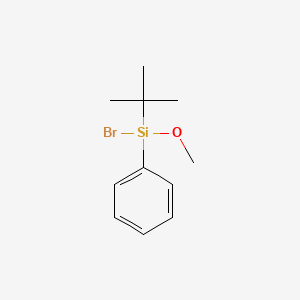

tert-Butylmethoxyphenylsilyl Bromide is an organosilicon compound with the molecular formula C11H17BrOSi. It is a colorless to almost colorless liquid that is sensitive to moisture and heat . This compound is used in various chemical reactions and has applications in scientific research, particularly in the field of materials chemistry .

科学的研究の応用

tert-Butylmethoxyphenylsilyl Bromide has several scientific research applications:

Materials Chemistry: It is used as a precursor for the synthesis of organosilicon compounds, which are important in the development of advanced materials.

Lithium-Oxygen Batteries: It serves as an organic-inorganic hybrid solid electrolyte interphase-forming agent and a redox mediator, enhancing the cycling stability and performance of lithium-oxygen batteries.

Organic Synthesis: It is used in the synthesis of various organic compounds, particularly in the formation of silicon-containing molecules.

作用機序

Target of Action

The primary target of tert-Butylmethoxyphenylsilyl Bromide (TBMPSiBr) is the lithium anode in lithium-oxygen batteries . The lithium anode is a critical component of these batteries, playing a key role in the storage and release of electrical energy .

Mode of Action

TBMPSiBr interacts with its target by forming an organic-inorganic hybrid solid electrolyte interphase (SEI) . This is achieved through π-conjugation, where the organic components of TBMPSiBr improve the flexibility of the SEI layer, allowing it to accommodate volume changes of the lithium anode during cycling . Additionally, the inorganic silane groups in TBMPSiBr can chemically form Li–O–Si bonds with the lithium anode, ensuring the toughness and high ionic conductivity of the formed SEI layer .

Biochemical Pathways

The action of TBMPSiBr affects the electrochemical pathways in lithium-oxygen batteries . The formation of the hybrid SEI layer and the dissociation of the redox couple Br 3− /Br − are key processes that enhance the cycling stability of these batteries .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can consider the analogous concept of how TBMPSiBr is distributed and metabolized within the battery system. The compound’s properties, such as its boiling point and specific gravity , influence its distribution and stability within the battery . .

Result of Action

The result of TBMPSiBr’s action is a significant enhancement in the cycling stability of lithium-oxygen batteries . Batteries containing TBMPSiBr can stably cycle 220 times with a low overpotential , which is a measure of the efficiency of the electrochemical reactions within the battery.

Action Environment

The action, efficacy, and stability of TBMPSiBr are influenced by various environmental factors. For instance, TBMPSiBr is sensitive to moisture and heat , and it should be stored under inert gas at a temperature between 0-10°C . These conditions help to maintain the compound’s stability and effectiveness.

生化学分析

Biochemical Properties

tert-Butylmethoxyphenylsilyl Bromide plays a significant role in biochemical reactions, particularly in the protection of alcohol groups during synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form stable bonds with hydroxyl groups, thereby protecting them from unwanted reactions. This compound is known to interact with enzymes involved in the synthesis and degradation of biomolecules, such as esterases and proteases. These interactions are primarily based on the formation of covalent bonds between the silyl group of tert-Butylmethoxyphenylsilyl Bromide and the active sites of these enzymes .

Cellular Effects

tert-Butylmethoxyphenylsilyl Bromide has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain signaling pathways by blocking the activity of specific enzymes or receptors. This inhibition can lead to changes in gene expression, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Additionally, tert-Butylmethoxyphenylsilyl Bromide can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of tert-Butylmethoxyphenylsilyl Bromide involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The silyl group of tert-Butylmethoxyphenylsilyl Bromide can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation. This compound can also interact with DNA and RNA, influencing gene expression by modifying transcription and translation processes. These molecular interactions are crucial for the compound’s role in biochemical reactions and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butylmethoxyphenylsilyl Bromide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. tert-Butylmethoxyphenylsilyl Bromide is known to be sensitive to moisture and heat, which can lead to its degradation over time. In in vitro and in vivo studies, the compound has been observed to cause long-term changes in cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are critical for understanding the compound’s overall impact on biological systems .

Dosage Effects in Animal Models

The effects of tert-Butylmethoxyphenylsilyl Bromide vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as protecting cells from oxidative stress and enhancing cellular metabolism. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is essential for determining the safe and effective use of tert-Butylmethoxyphenylsilyl Bromide in biochemical research .

Transport and Distribution

The transport and distribution of tert-Butylmethoxyphenylsilyl Bromide within cells and tissues are important factors that determine its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of tert-Butylmethoxyphenylsilyl Bromide within tissues is also influenced by its chemical properties, such as solubility and stability. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research .

準備方法

tert-Butylmethoxyphenylsilyl Bromide can be synthesized through the reaction of tert-butylmethoxyphenylsilane with bromine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the product. The reaction can be represented as follows:

tert-Butylmethoxyphenylsilane+Bromine→tert-Butylmethoxyphenylsilyl Bromide

Industrial production methods involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

化学反応の分析

tert-Butylmethoxyphenylsilyl Bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding silanol or siloxane derivatives.

Reduction Reactions: It can be reduced to form the corresponding silane.

Common reagents and conditions used in these reactions include strong nucleophiles for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

tert-Butylmethoxyphenylsilyl Bromide can be compared with other similar compounds such as:

tert-Butylmethoxyphenylsilane: The precursor to tert-Butylmethoxyphenylsilyl Bromide, which lacks the bromine atom.

Phenyltrimethoxysilane: A similar organosilicon compound used in the synthesis of silicon-containing materials.

Trimethylsilyl Bromide: Another bromosilane compound used in organic synthesis.

The uniqueness of tert-Butylmethoxyphenylsilyl Bromide lies in its specific structure, which combines the tert-butyl, methoxy, and phenyl groups with a bromine atom, making it versatile for various chemical reactions and applications .

生物活性

tert-Butylmethoxyphenylsilyl Bromide (TBMPSiBr), with the molecular formula CHBrOSi, is an organosilicon compound notable for its diverse applications in materials chemistry and organic synthesis. This article examines its biological activity, focusing on its interactions with cellular processes, biochemical pathways, and potential therapeutic uses.

TBMPSiBr is characterized as a colorless to nearly colorless liquid that is sensitive to moisture and heat. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes. These properties make it a valuable precursor in synthesizing other organosilicon compounds.

The biological activity of TBMPSiBr is primarily linked to its ability to modify cellular functions through interaction with biomolecules. The compound's silyl group can form covalent bonds with hydroxyl groups on enzymes, leading to enzyme inhibition or activation. This interaction can significantly alter biochemical pathways, affecting processes such as:

- Cell Signaling: TBMPSiBr can inhibit specific signaling pathways by blocking enzyme activity, which may lead to changes in gene expression and cellular metabolism.

- Gene Expression: The compound influences transcription and translation processes by interacting with DNA and RNA, thereby modifying protein production related to cell growth and apoptosis.

- Metabolic Flux: By interacting with metabolic enzymes, TBMPSiBr can alter the overall metabolic pathways within cells.

Cellular Effects

Research indicates that TBMPSiBr has notable effects on various cell types. It has been shown to:

- Alter Cell Signaling Pathways: By inhibiting certain enzymes, TBMPSiBr can lead to reduced activity in critical signaling cascades.

- Influence Gene Expression: Changes in the expression of genes involved in cell proliferation and differentiation have been observed.

- Affect Cellular Metabolism: The compound interacts with metabolic enzymes, potentially modifying energy production and utilization within cells.

Case Studies

-

In Vitro Studies:

- TBMPSiBr was tested on astrocytes, revealing its capacity to reduce oxidative stress markers and protect against neurotoxic agents such as Aβ1-42. This suggests potential applications in neurodegenerative disease models.

-

In Vivo Studies:

- In animal models simulating Alzheimer's disease, TBMPSiBr demonstrated a reduction in amyloid plaque formation, indicating its role in modulating pathological processes associated with neurodegeneration.

Summary of Biological Activities

特性

IUPAC Name |

bromo-tert-butyl-methoxy-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrOSi/c1-11(2,3)14(12,13-4)10-8-6-5-7-9-10/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFLZSQFWJXUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407927 | |

| Record name | tert-Butylmethoxyphenylsilyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94124-39-7 | |

| Record name | tert-Butylmethoxyphenylsilyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo-tert-butyl(methoxy)phenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。